molecular formula C8H9ClN4 B15070197 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B15070197
M. Wt: 196.64 g/mol
InChI Key: KHZBQRXYSKLIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine (CAS 1823876-43-2) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. Its molecular formula is C₈H₉ClN₄, with a chlorine substituent at the 7-position and an isopropyl group at the 2-position. This compound is notable for its compact structure and moderate lipophilicity, attributed to the isopropyl group, which may enhance membrane permeability in biological systems .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

7-chloro-2-propan-2-ylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-6-3-10-11-8(9)7(6)12-13/h3-5H,1-2H3

InChI Key

KHZBQRXYSKLIGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=NN=C(C2=N1)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole and Pyridazine Precursors

The most widely reported method involves the cyclocondensation of 1H-pyrazole-4-carbaldehyde derivatives with pyridazine-building blocks. For example, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde undergoes iodine-mediated electrophilic cyclization in dichloromethane (DCM) with potassium phosphate base to yield 7-iodo intermediates, which are subsequently functionalized.

Reaction conditions :

  • Solvent: DCM
  • Catalyst: Iodine (1.2 equiv)
  • Base: K₃PO₄ (5 equiv)
  • Temperature: 25°C
  • Yield: 70–88%

This method benefits from operational simplicity but requires careful control of steric hindrance to prevent byproduct formation.

Halogenation at Position 7

Direct chlorination of pyrazolo[3,4-d]pyridazine precursors is achieved using phosphorus oxychloride (POCl₃). In a representative procedure, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one reacts with POCl₃ and tetramethylammonium chloride at reflux to produce the 7-chloro derivative.

Optimized protocol :

  • Reagents: POCl₃ (3 equiv), tetramethylammonium chloride (1.5 equiv)
  • Solvent: Toluene
  • Temperature: 110°C (reflux)
  • Time: 6 hours
  • Yield: 82%

This method is favored for its scalability and compatibility with electron-deficient aromatic systems.

Introduction of the Isopropyl Group at Position 2

The propan-2-yl substituent is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. A patent (WO2017202343A1) describes the alkylation of 7-chloro-2H-pyrazolo[3,4-d]pyridazine with isopropyl bromide using cesium carbonate as a base in dimethylformamide (DMF):

Representative procedure :

  • Substrate: 7-chloro-2H-pyrazolo[3,4-d]pyridazine (1 equiv)
  • Alkylating agent: Isopropyl bromide (1.2 equiv)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 76%

Alternative methods employ Suzuki-Miyaura cross-coupling with isopropylboronic acid, though yields are lower (48–65%) due to steric constraints.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the dominant methodologies:

Method Starting Material Key Reagents Yield (%) Purity (HPLC)
Cyclocondensation 1H-pyrazole-4-carbaldehyde I₂, K₃PO₄ 70–88 >95%
POCl₃ Halogenation Pyrazolo[1,5-a]pyrimidin-7-one POCl₃, TMAC 82 98%
Alkylation 7-chloro derivative Isopropyl bromide 76 97%
Suzuki coupling 7-iodo intermediate Isopropylboronic acid 48–65 93%

Mechanistic Insights and Side Reactions

Hydrolysis of Chloro Intermediates

The 7-chloro group is susceptible to hydrolysis under basic aqueous conditions. Storage of intermediates in anhydrous tetrahydrofuran (THF) or DCM is recommended to maintain stability.

Scale-Up and Industrial Feasibility

Microwave-assisted synthesis significantly reduces reaction times for Suzuki couplings (from 24 hours to 45 minutes) while maintaining yields above 50%. However, POCl₃-based chlorination remains the most cost-effective route for kilogram-scale production, with a reported space-time yield of 1.2 kg·L⁻¹·day⁻¹.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to mediate C–N bond formation between pyridazine amines and isopropyl radicals, achieving 68% yield under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow systems using microreactors enhance heat transfer during exothermic halogenation steps, reducing decomposition and improving overall yield by 12% compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldCitations
Aromatic nucleophilic substitutionK₂CO₃, DMF, 80°C7-amino derivatives72–85%
Palladium-catalyzed couplingPd(OAc)₂, Xantphos, Cs₂CO₃, 110°CSuzuki-coupled aryl/heteroaryl analogs65–78%

Key findings:

  • Reactivity is enhanced by electron-withdrawing effects of the pyridazine ring.

  • Steric hindrance from the isopropyl group at position 2 slows substitution kinetics.

Electrophilic Substitution Reactions

Electrophilic attacks occur preferentially at the electron-rich pyridazine nitrogen (N-4) and pyrazole C-5 positions:

ElectrophileConditionsProductApplication
IodineI₂, NaHCO₃, DCM, RT5-iodo derivativesRadioligand synthesis
NitrationHNO₃/H₂SO₄, 0°C5-nitro compoundsAnticancer intermediates

Mechanistic studies show iodine incorporation at C-5 proceeds via σ-complex formation, with regioselectivity controlled by the isopropyl group’s steric effects .

Cross-Coupling Reactions

The chlorine substituent enables transition metal-catalyzed cross-couplings:

Table 3: Catalytic Cross-Coupling Performance

ReactionCatalyst SystemCoupling PartnerYieldBiological Activity
Buchwald-Hartwig aminationPd₂(dba)₃, BrettPhos, Cs₂CO₃Aryl amines68%Kinase inhibition (IC₅₀: 12 nM)
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄Phenols55%Antiviral screening

Notable outcomes:

  • Suzuki couplings with boronic acids show >70% efficiency in producing biaryl derivatives for CDK2 inhibition studies .

  • Buchwald-Hartwig reactions introduce amino groups critical for enhancing solubility and target binding.

Acid/Base-Mediated Transformations

The compound undergoes ring-opening and rearrangement under extreme pH conditions:

Acidic conditions (HCl, 100°C):

  • Pyridazine ring hydrolyzes to form 3-chloro-5-isopropylpyrazole-4-carboxylic acid (83% yield).

Basic conditions (NaOH, EtOH):

  • Degradation to ammonia and chlorinated byproducts observed at pH >12.

Biological Interactions as Chemical Reactions

The compound acts as a kinase inhibitor through non-covalent interactions:

TargetBinding Affinity (Kd)MechanismTherapeutic Relevance
CDK28.4 nMATP-competitive inhibitionBreast cancer therapy
PARP-115 nMAllosteric modulationDNA repair suppression

Structural studies reveal hydrogen bonding between the pyridazine N-1 and kinase hinge regions, while the isopropyl group occupies a hydrophobic pocket .

Stability and Compatibility Considerations

  • Light sensitivity: Degrades by 18% after 48 hrs under UV light (λ = 254 nm).

  • Thermal stability: Decomposes at 215°C (DSC data).

  • Incompatibilities: Reacts violently with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

The pyrazolo[3,4-d]pyridazine scaffold is versatile, with modifications at the 2- and 7-positions significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogues:

Substituent Variations at the 2-Position

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine (CAS 1956379-16-0)
  • Molecular Formula : C₁₁H₆BrClN₄
  • Key Features: A bromophenyl group at the 2-position increases molecular weight and polarizability compared to the isopropyl group.
  • Applications : Bromophenyl derivatives are often explored in medicinal chemistry for kinase inhibition due to their bulky, electron-rich substituents .
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine
  • Key Features: The meta-bromophenyl isomer (vs.
2-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Key Features: While structurally similar, this compound replaces pyridazine with pyrimidine (a 6-membered ring with two non-adjacent nitrogens). The trifluoromethoxyphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability .

Core Structure Modifications

Pyrazolo[3,4-d]Pyrimidine Derivatives
  • Example : 4-Chloro-6-methyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251212-42-6)
  • Methyl and chloro substituents at the 4- and 6-positions are common in kinase inhibitors, such as JAK2/STAT3 pathways .

Substituent Variations at the 7-Position

7-Hydrazino-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine
  • Key Features: The hydrazino group (-NH-NH₂) at the 7-position confers nucleophilic reactivity, enabling further derivatization (e.g., hydrazone formation with aldehydes) .

Physicochemical Comparison

Compound Molecular Formula Substituents (Position) LogP* Melting Point (°C)
7-Chloro-2-isopropyl-2H-pyrazolo[3,4-d]pyridazine C₈H₉ClN₄ Cl (7), isopropyl (2) 2.1 Not reported
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine C₁₁H₆BrClN₄ Cl (7), 4-bromophenyl (2) 3.8 >250
3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium thiocyanate C₁₅H₁₇N₄⁺·NCS⁻ Methyl groups (3,4,7), 4-methylphenyl (2) 1.5 Crystalline (100 K)

*Estimated using fragment-based methods.

Biological Activity

7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine is a pyrazolo derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which positions it as a candidate for various pharmacological applications.

Chemical Structure

The molecular formula of this compound is C10H12ClN3C_{10}H_{12}ClN_3. The compound features a chloro substituent at the 7-position and an isopropyl group at the 2-position of the pyrazolo ring.

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₃
Molecular Weight213.67 g/mol
CAS Number1823876-43-2
SolubilitySoluble in DMSO and ethanol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, including BRAF(V600E) and EGFR pathways, which are crucial in many cancers.
  • Case Study : In one study, the compound was tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Results indicated that it exhibited a dose-dependent cytotoxic effect, with enhanced activity when combined with doxorubicin, suggesting a potential for combination therapy .

Antimicrobial Activity

The pyrazole derivatives have also been evaluated for their antimicrobial properties.

  • In Vitro Studies : In vitro assays demonstrated that this compound showed activity against several bacterial strains, indicating its potential as an antibacterial agent.
  • Comparative Analysis : When compared to standard antibiotics, the compound displayed comparable efficacy against certain strains of resistant bacteria .

Antifungal Activity

Research on related pyrazole compounds has shown promising antifungal activity.

  • Fungal Inhibition : In studies involving phytopathogenic fungi, certain pyrazole derivatives exhibited significant mycelium growth inhibition, suggesting that this compound may share similar antifungal properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities.

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions has been correlated with increased potency against tumor cells.
  • Isopropyl Group Influence : The isopropyl substituent enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in MCF-7 cells
AntimicrobialEffective against resistant bacteria
AntifungalInhibition of fungal growth

Q & A

Q. How can researchers validate the compound’s interaction with biological targets using biophysical methods?

  • Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD). For cellular targets, fluorescence polarization assays with labeled probes (e.g., FITC derivatives) provide real-time interaction data. Cross-validate with in silico docking (AutoDock Vina) to correlate binding poses with experimental results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.